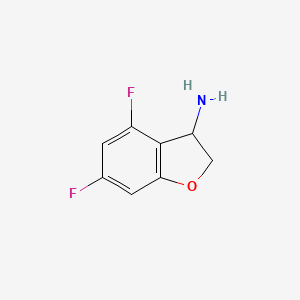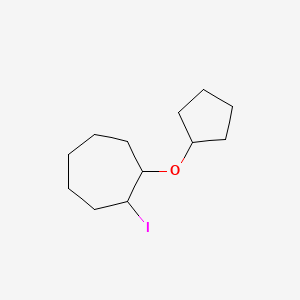
1-(Cyclopentyloxy)-2-iodocycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopentyloxy)-2-iodocycloheptane is an organic compound characterized by a cycloheptane ring substituted with an iodine atom and a cyclopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopentyloxy)-2-iodocycloheptane typically involves the iodination of cycloheptane derivatives followed by the introduction of the cyclopentyloxy group. One common method includes:
Iodination: Cycloheptane is first iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Cyclopentyloxy Group Introduction: The iodinated cycloheptane is then reacted with cyclopentanol in the presence of a base like potassium carbonate to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentyloxy)-2-iodocycloheptane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form cycloheptanone derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of cycloheptane derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of 1-(Cyclopentyloxy)-2-hydroxycycloheptane or 1-(Cyclopentyloxy)-2-aminocycloheptane.
Oxidation: Formation of 1-(Cyclopentyloxy)cycloheptanone.
Reduction: Formation of 1-(Cyclopentyloxy)cycloheptane.
Scientific Research Applications
1-(Cyclopentyloxy)-2-iodocycloheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopentyloxy)-2-iodocycloheptane involves its interaction with molecular targets through its iodine and cyclopentyloxy groups. These interactions can influence various biochemical pathways, potentially leading to changes in cellular function. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
- 1-(Cyclopentyloxy)-2-bromocycloheptane
- 1-(Cyclopentyloxy)-2-chlorocycloheptane
- 1-(Cyclopentyloxy)-2-fluorocycloheptane
Uniqueness: 1-(Cyclopentyloxy)-2-iodocycloheptane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution and reduction reactions, providing a versatile platform for further chemical modifications.
Properties
Molecular Formula |
C12H21IO |
|---|---|
Molecular Weight |
308.20 g/mol |
IUPAC Name |
1-cyclopentyloxy-2-iodocycloheptane |
InChI |
InChI=1S/C12H21IO/c13-11-8-2-1-3-9-12(11)14-10-6-4-5-7-10/h10-12H,1-9H2 |
InChI Key |
ZREHYEIJAXNEGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(CC1)I)OC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Methyl(prop-2-YN-1-YL)amino]furan-2-carboxylic acid](/img/structure/B13312819.png)
![7-Methyl-6-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13312820.png)
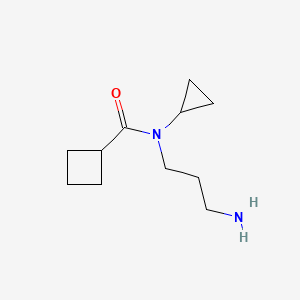
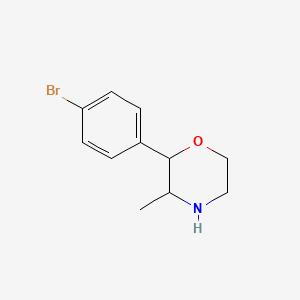


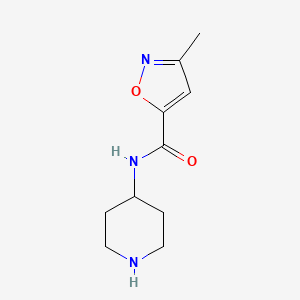
![2-[(2,6-Dimethylheptan-4-yl)amino]propan-1-ol](/img/structure/B13312857.png)
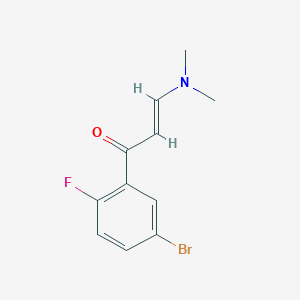
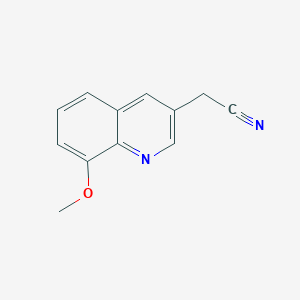
![2-Methoxybicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B13312871.png)

